molecular formula C14H9N5O4 B3862372 N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide CAS No. 5537-28-0

N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

Cat. No.: B3862372
CAS No.: 5537-28-0
M. Wt: 311.25 g/mol
InChI Key: WIMYTLCQGHYQHX-UHFFFAOYSA-N
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Description

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide typically involves the condensation of 5-nitro-2-oxoindoline-3-carbaldehyde with pyridine-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion to nitro-substituted indole derivatives.

    Reduction: Formation of amino-substituted indole derivatives.

    Substitution: Formation of various substituted hydrazides.

Scientific Research Applications

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide
  • N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzenesulfonohydrazide
  • (1S)-N’-[(3Z)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]spiro[2.3]hexane-1-carbohydrazide

Uniqueness

N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide is unique due to its specific structural features, such as the presence of both a nitro group and a pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O4/c20-13(11-3-1-2-6-15-11)18-17-12-9-7-8(19(22)23)4-5-10(9)16-14(12)21/h1-7,16,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIMYTLCQGHYQHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10420538
Record name ST000917
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5537-28-0
Record name ST000917
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10420538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
Reactant of Route 4
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
Reactant of Route 5
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide
Reactant of Route 6
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide

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